N-Benzylidenebenzenesulfonamide

Overview

Description

N-Benzylidenebenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzylidenebenzenesulfonamide typically involves the reaction of benzenesulfonamide with benzaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the N-(phenylmethylene) group. The reaction can be represented as follows:

[ \text{Benzenesulfonamide} + \text{Benzaldehyde} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-Benzylidenebenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the compound into corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids

Reduction: Amines

Substitution: Various substituted benzenesulfonamides

Scientific Research Applications

N-Benzylidenebenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential as an antimicrobial and anticancer agent.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Benzylidenebenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects. The compound’s ability to interact with proteins and enzymes makes it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

- Benzenesulfonamide

- N-Phenylbenzenesulfonamide

- N-Butylbenzenesulfonamide

Uniqueness

N-Benzylidenebenzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to other benzenesulfonamides, it exhibits different reactivity patterns and biological activities, making it a valuable compound for various applications.

Biological Activity

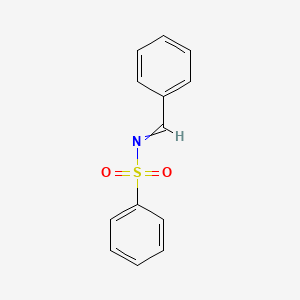

N-Benzylidenebenzenesulfonamide (C13H11NO2S) is a compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including anti-inflammatory, antimicrobial, and antioxidant properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a benzylidene group attached to a benzenesulfonamide moiety. Its structure can be represented as follows:

This compound's unique configuration allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In a study evaluating the anti-inflammatory effects of various sulfonamides, it was found that certain derivatives could inhibit carrageenan-induced rat paw edema effectively. For instance, compounds derived from this class demonstrated inhibition rates of up to 94.69% at specific time intervals .

Antimicrobial Activity

The antimicrobial potential of this compound has also been assessed. In vitro studies revealed that it possesses considerable activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for some derivatives were reported as follows:

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| 4d | E. coli | 6.72 |

| 4h | S. aureus | 6.63 |

| 4a | P. aeruginosa | 6.67 |

| 4e | C. albicans | 6.63 |

| 4f | B. subtilis | 6.63 |

| 4e | A. niger | 6.28 |

These findings suggest that this compound and its derivatives can serve as potential antimicrobial agents .

Antioxidant Activity

The antioxidant properties of this compound have been explored in various studies, where it was shown to exhibit comparable antioxidant activity to established antioxidants like Vitamin C. For example, one derivative had an IC50 value of 0.3287 mg/mL compared to Vitamin C's IC50 of 0.2090 mg/mL, indicating its potential as an antioxidant .

Case Studies and Research Findings

Research has highlighted the versatility of this compound in various biological contexts:

- Inhibition of Trypanothione Reductase : A study indicated that sulfonamides could target the T(SH)₂/TR system in parasites, making them candidates for developing novel anti-trypanosomal drugs .

- Mechanism of Action : The mechanism by which this compound exerts its biological effects often involves redox reactions and interactions with specific enzymes, which can lead to reduced toxicity against mammalian cells while maintaining efficacy against pathogens .

- Synthesis and Derivative Development : The synthesis of this compound has been optimized using various catalytic methods, enhancing its yield and purity for biological testing .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-Benzylidenebenzenesulfonamide, and how do reaction conditions influence yield?

this compound is typically synthesized via condensation reactions between benzenesulfonamide and benzaldehyde derivatives. Microwave-assisted methods have been shown to improve reaction efficiency, with yields increasing from 38% (conventional heating) to 43% under optimized microwave conditions . Key parameters include solvent choice (e.g., dichloromethane), temperature control (e.g., 0°C for sensitive intermediates), and catalyst selection (e.g., triphenylphosphine for sterically demanding substrates). Reaction progress should be monitored via TLC, and purification achieved via column chromatography using gradients of ethyl acetate/hexane .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

- NMR Spectroscopy : and NMR are critical for confirming regiochemistry and substituent orientation. For example, benzenesulfonamide protons typically resonate at δ 7.5–8.0 ppm, while imine protons (C=N) appear as singlets near δ 8.3–8.5 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or GC-MS can validate molecular weights, particularly for derivatives with halogen or nitro groups .

- X-ray Crystallography : Used to resolve structural ambiguities, such as confirming the cis-configuration in pyrroline products derived from this compound .

Q. What are the common reactivity patterns of this compound in heterocyclic synthesis?

The compound participates in [3+2] cycloadditions with allenoates to form pyrroline derivatives. Steric effects dictate catalyst selection: tributylphosphine is required for bulky substrates, while triphenylphosphine suffices for smaller analogs . Reactivity can be modulated by substituents on the benzaldehyde moiety; electron-withdrawing groups (e.g., -NO) accelerate imine formation but may reduce cycloaddition yields .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the mechanistic pathways of this compound in cycloaddition reactions?

Density Functional Theory (DFT) calculations can model transition states and activation energies for key steps, such as the nucleophilic attack of allenoates on the imine group. Studies on analogous systems reveal that steric hindrance at the sulfonamide nitrogen impacts reaction kinetics, with bulky substituents increasing energy barriers by 5–10 kcal/mol . Pairing computational data with experimental kinetics (e.g., via Eyring plots) validates proposed mechanisms.

Q. How should researchers address contradictory crystallographic and spectroscopic data for this compound derivatives?

- Case Study : If NMR suggests a single conformer but X-ray data reveals polymorphism, variable-temperature NMR can identify dynamic equilibria. For example, restricted rotation around the sulfonamide S-N bond may cause signal splitting at low temperatures .

- Mitigation : Cross-validate using complementary techniques (e.g., IR for hydrogen bonding patterns, DSC for thermal stability) .

Q. What strategies improve the biological activity of this compound-based NLRP3 inflammasome inhibitors?

Structure-activity relationship (SAR) studies highlight the importance of:

- Hydrophobic substituents : Adding tert-butyl or cyclohexyl groups enhances membrane permeability (logP increases by 1.5–2.0 units) .

- Bioisosteric replacements : Replacing the benzene ring with pyrimidine improves binding affinity to NLRP3 by 30% (IC < 100 nM) .

- Prodrug approaches : Introducing methoxy or hydroxy groups enables pH-dependent activation in inflammatory microenvironments .

Q. How can researchers optimize reaction scalability for multi-step syntheses involving this compound?

- Process Chemistry : Replace column chromatography with recrystallization for intermediates (e.g., using ethanol/water mixtures) to reduce solvent waste .

- Flow Chemistry : Continuous flow systems improve heat transfer in exothermic steps (e.g., sulfonylation), enabling gram-scale production with >90% purity .

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of imine formation .

Q. Data Management and Interpretation

Q. What statistical methods are recommended for analyzing dose-response data in this compound bioactivity studies?

- Nonlinear Regression : Fit IC/EC values using four-parameter logistic models (e.g., Hill equation) .

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points (e.g., ±3σ from the mean) .

- Uncertainty Quantification : Report confidence intervals (95%) for replicate experiments (n ≥ 3) .

Q. How do solvent polarity and hydrogen bonding affect the stability of this compound in solution?

- Stability Studies : Use accelerated degradation tests (40°C/75% RH) to assess shelf life. Polar aprotic solvents (e.g., DMSO) stabilize the imine bond (t > 6 months), while protic solvents (e.g., MeOH) promote hydrolysis (t < 1 week) .

- Hydrogen Bonding : IR spectroscopy (O-H/N-H stretches) and molecular dynamics simulations quantify solvent interactions, guiding formulation design .

Q. Tables of Key Data

Table 1: Representative Yields for this compound Derivatives

Table 2: Spectral Benchmarks for Characterization

| Technique | Key Signals (δ, ppm) | Functional Group | Reference |

|---|---|---|---|

| NMR | 8.3–8.5 (s, 1H) | Imine (C=N) | |

| NMR | 155–160 | Sulfonamide (S=O) | |

| IR | 1320–1350 cm | Sulfonyl S=O stretch |

Properties

IUPAC Name |

N-benzylidenebenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S/c15-17(16,13-9-5-2-6-10-13)14-11-12-7-3-1-4-8-12/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNRJEPBAYEQBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.